molecular formula C12H15N3O4 B14277841 Ethyl 2-azido-6-(methoxymethoxy)-4-methylbenzoate CAS No. 137964-82-0

Ethyl 2-azido-6-(methoxymethoxy)-4-methylbenzoate

Cat. No.: B14277841
CAS No.: 137964-82-0
M. Wt: 265.26 g/mol
InChI Key: OQSAGFJFAXVHLF-UHFFFAOYSA-N
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Description

Ethyl 2-azido-6-(methoxymethoxy)-4-methylbenzoate is an organic compound that belongs to the class of azido esters. This compound is characterized by the presence of an azido group (-N₃) attached to a benzoate ester, which is further substituted with methoxymethoxy and methyl groups. The azido group is known for its high reactivity, making this compound a valuable intermediate in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-azido-6-(methoxymethoxy)-4-methylbenzoate typically involves the azidation of a suitable precursor. One common method is the reaction of ethyl 2-bromo-6-(methoxymethoxy)-4-methylbenzoate with sodium azide (NaN₃) in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is usually carried out at elevated temperatures to facilitate the substitution of the bromine atom with the azido group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Safety measures are crucial due to the potential hazards associated with azido compounds.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-azido-6-(methoxymethoxy)-4-methylbenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Sodium azide (NaN₃) in DMF or DMSO.

    Cycloaddition: Copper(I) catalysts for Huisgen cycloaddition.

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.

Major Products

    Substitution: Formation of substituted benzoates.

    Cycloaddition: Formation of 1,2,3-triazoles.

    Reduction: Formation of amines.

Mechanism of Action

The mechanism of action of ethyl 2-azido-6-(methoxymethoxy)-4-methylbenzoate primarily involves the reactivity of the azido group. The azido group can undergo cycloaddition reactions with alkynes to form triazoles, which are valuable in various chemical and biological applications.

Comparison with Similar Compounds

Ethyl 2-azido-6-(methoxymethoxy)-4-methylbenzoate can be compared with other azido esters and azido compounds:

This compound stands out due to its unique substitution pattern, which enhances its reactivity and versatility in various chemical transformations.

Properties

CAS No.

137964-82-0

Molecular Formula

C12H15N3O4

Molecular Weight

265.26 g/mol

IUPAC Name

ethyl 2-azido-6-(methoxymethoxy)-4-methylbenzoate

InChI

InChI=1S/C12H15N3O4/c1-4-18-12(16)11-9(14-15-13)5-8(2)6-10(11)19-7-17-3/h5-6H,4,7H2,1-3H3

InChI Key

OQSAGFJFAXVHLF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=C(C=C1OCOC)C)N=[N+]=[N-]

Origin of Product

United States

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